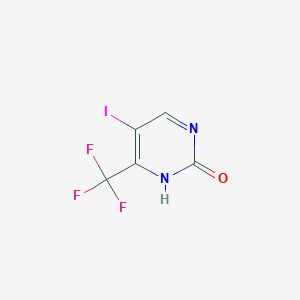

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

Description

Properties

CAS No. |

785777-97-1 |

|---|---|

Molecular Formula |

C5H2F3IN2O |

Molecular Weight |

289.98 g/mol |

IUPAC Name |

5-iodo-6-(trifluoromethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H2F3IN2O/c6-5(7,8)3-2(9)1-10-4(12)11-3/h1H,(H,10,11,12) |

InChI Key |

KYBYTQJBXVAXRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC(=C1I)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 4 Trifluoromethyl Pyrimidin 2 Ol

Retrosynthetic Analysis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

A logical retrosynthetic analysis of 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol suggests that the primary disconnection can be made at the C-I bond. This approach identifies 4-(trifluoromethyl)pyrimidin-2-ol as the key precursor. The synthesis would then involve the direct iodination of this advanced intermediate. A secondary approach could involve the construction of the pyrimidine (B1678525) ring from acyclic precursors already bearing the trifluoromethyl group, followed by a subsequent iodination step.

Alternatively, one could envision a strategy where the pyrimidine ring is first iodinated at the 5-position, followed by the introduction of the trifluoromethyl group at the 4-position. However, the former strategy is often more practical due to the directing effects of the existing substituents on the pyrimidine ring.

Precursor Synthesis and Derivatization Strategies

The principal precursor for the synthesis of 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol is 4-(trifluoromethyl)pyrimidin-2-ol. The synthesis of this precursor can be achieved through the cyclocondensation of a trifluoromethyl-containing building block. A common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with urea (B33335) in the presence of a base.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 4,4,4-trifluoroacetoacetate | Urea | Base (e.g., Sodium Ethoxide) | 4-(trifluoromethyl)pyrimidin-2-ol |

Direct Iodination Approaches for Pyrimidine Systems

The introduction of an iodine atom at the C5 position of the 4-(trifluoromethyl)pyrimidin-2-ol precursor is a crucial step. The C5 position of pyrimidines like uracil (B121893) is known to be susceptible to electrophilic substitution. nih.gov Various methods for the direct iodination of pyrimidine systems have been developed and can be adapted for this synthesis.

Electrophilic Iodination Protocols

Electrophilic iodination is a widely used method for the iodination of electron-rich aromatic and heteroaromatic compounds. For pyrimidine systems, a variety of electrophilic iodinating reagents can be employed. These reactions typically proceed through the attack of the electron-rich C5 position of the pyrimidine ring on an electrophilic iodine species.

A green chemical approach for the iodination of pyrimidine derivatives involves mechanical grinding of the substrate with iodine and a nitrate (B79036) salt, such as silver nitrate (AgNO₃), under solvent-free conditions. nih.govresearchgate.net This method offers advantages such as short reaction times, high yields, and environmentally friendly conditions. nih.govresearchgate.net Other reagents for electrophilic iodination include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The reactivity of the substrate can be influenced by the solvent and the presence of activating or deactivating groups on the pyrimidine ring.

| Iodinating Reagent | Conditions | Advantages |

| I₂ / AgNO₃ | Solvent-free, mechanical grinding | Eco-friendly, short reaction time, high yields nih.govresearchgate.net |

| Iodine monochloride (ICl) | Various solvents | Readily available |

| N-Iodosuccinimide (NIS) | Various solvents | Mild conditions |

Radical Iodination Methodologies

Radical-based direct C-H iodination has also been developed for heteroaromatic compounds, including pyrimidines like uracil. rsc.org This method can offer alternative regioselectivity and functional group tolerance compared to electrophilic methods. These reactions often involve a radical initiator and a source of iodine.

Directed Ortho-Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. This strategy involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile, such as iodine. While this method is well-established for many aromatic systems, its application to the direct C5-iodination of a 4-(trifluoromethyl)pyrimidin-2-ol system would depend on the directing ability of the substituents and the stability of the resulting metallated intermediate. Specific protocols for this particular substrate are not widely reported.

Trifluoromethylation Strategies for Pyrimidine Nuclei

The introduction of a trifluoromethyl (CF₃) group into a pyrimidine ring is a key transformation in the synthesis of the target molecule. This can be achieved either by starting with a trifluoromethylated building block, as described in the precursor synthesis, or by direct trifluoromethylation of a pre-formed pyrimidine ring.

Direct trifluoromethylation of pyrimidine nucleosides has been achieved through microwave-assisted copper-mediated reactions. nih.gov Reagents such as trifluoromethyl iodide (CF₃I) in the presence of copper powder can be used to introduce the CF₃ group onto the pyrimidine base. rsc.org While this method is often applied to nucleosides, similar principles could be adapted for the trifluoromethylation of the pyrimidine base itself. The choice of trifluoromethylating agent and reaction conditions is crucial for achieving high yields and selectivity.

| Trifluoromethylating Agent | Conditions | Substrate Type |

| Trifluoromethyl iodide (CF₃I) / Copper powder | Microwave irradiation | Pyrimidine nucleosides nih.govrsc.org |

| Chen's reagent (methyl fluorosulfonyldifluoroacetate) | - | Sugar scaffolds for nucleoside synthesis acs.org |

Nucleophilic Trifluoromethylation Reagents and Conditions

Nucleophilic trifluoromethylation typically involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic center on the pyrimidine ring. A common strategy for similar structures involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in the presence of a fluoride (B91410) source, which generates the trifluoromethyl anion. Another powerful and inexpensive reagent is methyl fluorosulfonyldifluoroacetate, also known as Chen's reagent. nih.gov While direct nucleophilic aromatic substitution on an unsubstituted pyrimidine ring is challenging, this method is effective for precursors containing a suitable leaving group, such as an iodo-substituent. For instance, copper-mediated trifluoromethylation of 5-iodopyrimidine (B189635) nucleosides has been successfully demonstrated using trifluoromethyl iodide and copper powder. rsc.org

A hypothetical nucleophilic approach to a precursor for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol might involve a 4-halopyrimidine derivative, where the halogen acts as a leaving group.

Table 1: Examples of Nucleophilic Trifluoromethylation Conditions

| Reagent(s) | Catalyst/Promoter | Substrate Type | Reference |

|---|---|---|---|

| CF3I, Cu powder | None | 5-Iodouridine derivatives | rsc.org |

| Methyl fluorosulfonyldifluoroacetate (Chen's reagent) | Copper | 5-Iodo pyrimidine nucleosides | nih.gov |

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation introduces a "CF3+" synthon to an electron-rich position of the pyrimidine ring. The C5 position of pyrimidin-2-ol is the most nucleophilic and therefore the most likely site for electrophilic attack. wikipedia.org This makes electrophilic trifluoromethylation a less direct route for placing the CF3 group at the C4 position. However, if a precursor like 5-iodo-pyrimidin-2-ol were used, directing the electrophilic attack to C4 would be challenging due to the electronic properties of the ring.

Prominent electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts like Umemoto's reagents. brynmawr.educhem-station.com These reagents are known for their stability and reactivity with a wide range of nucleophiles, including arenes and heteroarenes. acs.orgrsc.org A reaction would typically proceed by activating the pyrimidine ring, if necessary, and then treating it with the electrophilic CF3 source.

Table 2: Common Electrophilic Trifluoromethylation Reagents

| Reagent Class | Specific Example(s) | Typical Substrates | Reference(s) |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagents | Phenols, Arenes, Heteroarenes | brynmawr.educhem-station.com |

| Sulfonium Salts | Umemoto's Reagents | Thiophenolates, Heterocycles | chem-station.com |

Radical Trifluoromethylation Techniques

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to the pyrimidine ring. This method can be advantageous for its tolerance of various functional groups. Reagents like sodium triflinate (Langlois' reagent) or trifluoroiodomethane (CF3I) are common sources of trifluoromethyl radicals, often initiated by an oxidant or photochemically. chem-station.com A significant challenge with radical reactions on heteroaromatics like pyrimidine is controlling regioselectivity, as reactions can often yield a mixture of isomers. chemrxiv.org Therefore, while a potential pathway, achieving the specific 4-(trifluoromethyl) substitution selectively might be difficult without a directing group.

Pyrimidine Ring Formation Pathways for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

The most direct and widely used method for synthesizing 4-(trifluoromethyl)pyrimidines is through the construction of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. The most logical and common pathway to the 4-(trifluoromethyl)pyrimidin-2-ol core involves the reaction of a β-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, such as urea, thiourea (B124793), or guanidine. wikipedia.org

Specifically, the synthesis of 4-(trifluoromethyl)pyrimidin-2-ol is typically achieved through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea. This reaction is usually catalyzed by a base, such as sodium ethoxide, in an alcoholic solvent. The subsequent iodination at the C5 position can then be performed. This [3+3] type cyclization is a robust and high-yielding method for accessing the required pyrimidine scaffold. nih.govnih.gov The Biginelli reaction represents another powerful multicomponent cyclocondensation method for synthesizing pyrimidine derivatives, though it typically yields dihydropyrimidines that would require a subsequent oxidation step. mdpi.com

Reaction Scheme for Cyclocondensation: Ethyl 4,4,4-trifluoroacetoacetate + Urea → 4-(Trifluoromethyl)pyrimidin-2-ol

This precursor, 4-(trifluoromethyl)pyrimidin-2-ol, can then be subjected to iodination. Electrophilic iodination of pyrimidones preferentially occurs at the electron-rich C5 position. wikipedia.orgbhu.ac.in A common method involves using iodine (I2) in the presence of an oxidizing agent or a catalyst, such as silver nitrate (AgNO3), often under mild, and sometimes solvent-free, conditions. mdpi.comresearchgate.net

Annulation Strategies

Annulation strategies involve the formation of the pyrimidine ring by fusing it onto another ring system or by forming two bonds in a single step from acyclic precursors in a way that differs from simple condensation. While less common for this specific target, annulation reactions have been developed for synthesizing related trifluoromethyl-substituted heterocycles. For example, base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has been used to create trifluoromethyl pyridazines. rsc.org Adapting such a strategy for the synthesis of the target pyrimidine would require specialized starting materials.

Optimization of Reaction Conditions and Yields in the Synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

Optimizing the synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol involves refining the conditions for both the cyclocondensation and the subsequent iodination steps to maximize yield and purity while minimizing reaction time and environmental impact.

For the cyclocondensation step , key variables include:

Base: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) can significantly affect the reaction rate and yield.

Solvent: Alcohols like ethanol (B145695) are common, but their choice can influence solubility and reaction temperature.

Temperature and Time: Optimizing the reaction temperature (from room temperature to reflux) and duration is crucial to ensure complete conversion without promoting side reactions or degradation. scielo.br

For the iodination step , optimization focuses on:

Iodinating Agent: While molecular iodine is the source, the choice of activator or catalyst (e.g., AgNO3, nitric acid) is critical. mdpi.comresearchgate.net Environmentally friendly approaches using mechanical grinding under solvent-free conditions have proven effective for iodinating pyrimidines, offering high yields in short reaction times. mdpi.com

Stoichiometry: The molar ratio of the pyrimidine precursor to the iodinating agent and any catalyst must be carefully controlled to prevent over-iodination or incomplete reaction.

Reaction Medium: While solvent-free conditions are attractive, the choice of solvent can be important for reactions performed in solution to ensure solubility and moderate reactivity.

Modern approaches to reaction optimization utilize high-throughput experimentation and machine learning algorithms to rapidly screen a wide range of variables and identify the optimal conditions more efficiently than traditional one-variable-at-a-time methods. semanticscholar.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol |

| 4-(Trifluoromethyl)pyrimidin-2-ol |

| (Trifluoromethyl)trimethylsilane |

| Methyl fluorosulfonyldifluoroacetate |

| Trifluoromethyl iodide |

| Ethyl 4,4,4-trifluoroacetoacetate |

| Urea |

| Thiourea |

| Guanidine |

| Trifluoroiodomethane |

| Sodium triflinate |

| Silver nitrate |

| Pyridinium ylide |

Sustainable and Green Chemistry Approaches in the Synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, a compound of interest in medicinal chemistry, the application of green chemistry principles offers significant advantages, including reduced waste, lower energy consumption, and the avoidance of hazardous reagents and solvents. While a dedicated green synthesis for this specific molecule is not extensively documented, established green approaches for the synthesis of pyrimidine derivatives can be extrapolated and applied. These methods primarily focus on solvent-free reactions, the use of greener solvents, and catalyst-free or metal-free reaction conditions.

A significant advancement in the green synthesis of halogenated pyrimidines is the use of mechanochemistry, a solvent-free technique that involves grinding solid reactants together to initiate a chemical reaction. mdpi.comresearchgate.net This method has been successfully employed for the iodination of pyrimidine derivatives. mdpi.comnih.gov Traditional iodination procedures often rely on toxic reagents and harsh acidic conditions. researchgate.netnih.gov In contrast, a solvent-free mechanochemical approach utilizes solid iodine and a nitrate salt, such as silver nitrate (AgNO₃), as an electrophilic iodinating reagent. researchgate.netnih.gov This process is not only environmentally friendly but also offers shorter reaction times (20–30 minutes), a simple setup, and high yields (70–98%). researchgate.netnih.gov The reaction proceeds by grinding the pyrimidine precursor, iodine, and a nitrate salt in a mortar and pestle, leading to the formation of the C5-iodo pyrimidine derivative. mdpi.com

The principles of this mechanochemical iodination can be hypothetically applied to a suitable 4-(trifluoromethyl)pyrimidin-2-ol precursor. The key advantages of this approach are summarized in the table below.

| Green Chemistry Principle | Application in Iodination | Benefits |

| Solvent-Free Conditions | Mechanical grinding of solid reactants | Eliminates the need for hazardous organic solvents, reducing waste and environmental impact. mdpi.comnih.gov |

| Energy Efficiency | Reaction occurs at room temperature, initiated by mechanical force | Lower energy consumption compared to methods requiring heating. researchgate.netnih.gov |

| Atom Economy | High conversion and yield | Maximizes the incorporation of starting materials into the final product, minimizing waste. nih.gov |

| Use of Safer Reagents | Avoidance of toxic acids like sulfuric and nitric acid | Reduces risks to chemists and the environment. researchgate.netnih.gov |

Another cornerstone of green chemistry is the use of environmentally friendly solvents. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability. researchgate.netmdpi.com For the synthesis of the pyrimidine core, water has been effectively used as a solvent in multicomponent reactions to produce pyrimido[4,5-d]pyrimidines in high yields and purity. researchgate.net This approach avoids the use of hazardous organic solvents and corrosive catalysts. researchgate.net While this specific example leads to a fused pyrimidine system, the principle of utilizing water as a medium for pyrimidine synthesis is a key green strategy.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purities compared to conventional heating methods. researchgate.net The synthesis of trifluoromethyl-containing tetrahydropyrimidines has been successfully achieved under solvent-free and catalyst-free conditions using microwave irradiation. semanticscholar.org This method involves the neat reaction of a 1,3-dicarbonyl compound, an aldehyde, and urea or thiourea under microwave irradiation, resulting in a clean reaction with minimal side products. semanticscholar.org

Combining these green chemistry principles, a hypothetical sustainable synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol could be envisioned. This would involve the initial green synthesis of the 4-(trifluoromethyl)pyrimidin-2-ol core, potentially through a microwave-assisted, solvent-free multicomponent reaction. The subsequent iodination at the C5 position could then be carried out using the described solvent-free mechanochemical method.

The following table summarizes potential green methodologies applicable to the synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, based on established procedures for related compounds.

| Synthetic Step | Green Approach | Reagents/Conditions | Advantages |

| Pyrimidine Ring Formation | Microwave-assisted, solvent-free synthesis | β-ketoester with a trifluoromethyl group, urea, microwave irradiation | Rapid, high yield, no solvent, catalyst-free. researchgate.netsemanticscholar.org |

| Iodination | Mechanochemistry (Solvent-free grinding) | 4-(trifluoromethyl)pyrimidin-2-ol, Iodine (I₂), Silver Nitrate (AgNO₃) | Environmentally friendly, short reaction time, high yield, avoids toxic reagents. mdpi.comresearchgate.netnih.gov |

By integrating these sustainable and green chemistry approaches, the synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol can be designed to be more efficient, economical, and environmentally responsible.

Chemical Reactivity and Transformations of 5 Iodo 4 Trifluoromethyl Pyrimidin 2 Ol

Reactivity at the Iodine Center

The iodine atom at the C5 position of the pyrimidine (B1678525) ring is the most reactive site for electrophilic substitution and is particularly susceptible to participation in catalytic cycles involving transition metals like palladium. This reactivity is the cornerstone of its application in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, the reactivity of the C-I bond is generally higher than that of corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions and greater selectivity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While direct studies on 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol are not extensively documented, the reactivity of structurally similar compounds provides significant insight. For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been shown to proceed efficiently, yielding C3-arylated products in good to excellent yields. nih.govrsc.org These reactions often employ catalysts like PdCl2(PPh3)2 or more advanced systems such as XPhosPdG2/XPhos to prevent side reactions like debromination. nih.govrsc.org Similarly, 5-iodo-2'-deoxyuridine undergoes ligand-free Suzuki-Miyaura coupling in water, highlighting the high reactivity of the C5-iodo bond on the pyrimidine ring. rsc.org

This reaction's tolerance for a wide range of functional groups makes it a highly valuable tool for the late-stage functionalization of complex molecules. The coupling of various aryl, heteroaryl, and even alkyl boronic acids can be achieved, leading to a diverse library of substituted pyrimidines.

Table 1: Examples of Suzuki-Miyaura Coupling on Related Halogenated Pyrimidine Scaffolds

| Halogenated Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 74 | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 89 | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Thienylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 79 | nih.gov |

| 5-Iodo-2'-deoxyuridine | Phenylboronic acid | Pd(OAc)2 (ligand-free) | Na2CO3 | H2O | 95 | rsc.org |

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For substrates like 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, the Stille coupling would allow for the introduction of alkyl, alkenyl, aryl, and alkynyl groups. Research on the Stille coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides has demonstrated that this reaction proceeds smoothly to give the corresponding 5-aryl-4-fluoropyrazoles in good yields, indicating the feasibility of coupling organostannanes with halogenated heterocycles. researchgate.net The optimal conditions for such a reaction involved heating a mixture of the stannane, the aryl iodide, and a palladium catalyst like Pd(PPh3)4 in a solvent such as DMSO. researchgate.net

Table 2: General Conditions for Stille Coupling Reactions

| Component | Typical Reagents/Conditions |

|---|---|

| Organohalide | Aryl/Vinyl/Alkenyl-I, Br, OTf |

| Organostannane | R-Sn(Alkyl)3 (e.g., R-SnBu3) |

| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Solvent | THF, Dioxane, DMF, Toluene |

| Additives | LiCl, Cu(I) salts (optional) |

The Heck coupling reaction is a palladium-catalyzed process that forms a substituted alkene from an aryl or vinyl halide and an alkene in the presence of a base. This reaction is a powerful method for C-C bond formation, specifically for the arylation or vinylation of alkenes. The trifluoromethyl group can play a crucial role in Heck-type cyclizations, often activating the vinylic carbon and stabilizing the palladium intermediate. mdpi.com

While specific examples with 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol are scarce, the general principles of the Heck reaction are applicable. The reaction of aryl iodides with alkenes is typically more facile than with aryl bromides. mdpi.com The choice of catalyst, ligand, solvent, and base can strongly influence the outcome and yield of the reaction. researchgate.net For instance, Pd(OAc)2 is a commonly used catalyst, often without the need for a phosphine (B1218219) ligand, especially in reactions involving electron-deficient heterocycles. mdpi.com

Table 3: Illustrative Heck Coupling Reaction Parameters

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Ethyl (Z)-3-fluoropropenoate | Pd(OAc)2 | Et3N | DMF | Substituted Alkene | mdpi.com |

| 1,4-Diiodobenzene | Pentafluorostyrene | Pd(OAc)2 | - | - | trans-trans-1,4-bis(pentafluorostyryl)benzene | mdpi.com |

| 1-(o-Bromophenyl)-2-methylprop-2-en-1-ol | (Intramolecular) | Pd(OAc)2/Cinchonine | NaHCO3 | DMF | 2-Methyl-1-indanone | researchgate.net |

The Sonogashira coupling is a highly effective method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The C-I bond is the most reactive among halogens for this transformation. libretexts.org

The application of Sonogashira coupling to iodo-substituted heterocycles is well-established. For example, isomeric iodopyrazoles containing a trifluoromethyl group have been successfully coupled with phenylacetylene (B144264) using a Pd(PPh3)4/CuI catalytic system to afford the corresponding phenyl-alkynylated pyrazoles. nih.gov Pyrimidines have also been shown to be suitable substrates and can even act as ligands for the palladium catalyst in copper-free versions of the reaction. wikipedia.org This reaction's reliability under mild conditions makes it a go-to method for introducing alkynyl moieties into heterocyclic systems. wikipedia.org

Table 4: Sonogashira Coupling of an Iodo-CF3-Pyrazole with Phenylacetylene

| Iodo-Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh3)4 (10 mol%), CuI (10 mol%) | Et3N/THF | 80 °C | ~60% (unoptimized) | nih.gov |

| 1-Phenyl-3-(trifluoromethyl)-5-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh3)4 (10 mol%), CuI (10 mol%) | Et3N/THF | 80 °C | ~60% (unoptimized) | nih.gov |

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. This reaction is notable for its high functional group tolerance and the high reactivity of the organozinc nucleophiles.

The Negishi coupling has been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides starting from 5-iodo-2'-deoxyuridine derivatives. nih.gov In this work, the protected iodouridine was coupled with various unactivated Csp3 fluoroalkylzinc bromides in the presence of a palladium catalyst, demonstrating the feasibility of forming C-C bonds between an iodo-pyrimidine core and alkyl chains. nih.gov The choice of catalyst can be critical, with polar and air-stable catalysts like Pd(amphos)2Cl2 showing excellent results in related systems. nih.gov

Table 5: Example of Negishi Coupling on a Related Iodo-Pyrimidine Scaffold

| Iodo-Substrate | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-N-Benzoyl-3',5'-di-O-benzoyl-5-iodo-2'-deoxyuridine | BrZn(CH2)3CF2H | Pd2(dba)3 / P(2-furyl)3 | THF | 70 | nih.gov |

| 3-N-Benzoyl-3',5'-di-O-benzoyl-5-iodo-2'-deoxyuridine | BrZn(CH2)4CF3 | Pd2(dba)3 / P(2-furyl)3 | THF | 72 | nih.gov |

| 5-Bromoindole | Generated from Benzyl iodide + Zn | Pd(amphos)2Cl2 | DMF | >99 (conversion) | nih.gov |

Cross-Coupling Reactions Involving the C-I Bond

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While specific examples involving 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol are not extensively documented in the literature, the reactivity of similar iodinated and trifluoromethylated heterocycles suggests its applicability. The reaction would involve the coupling of an amine with the pyrimidine core at the C-5 position, displacing the iodo group.

The general conditions for such a transformation would likely involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, like X-Phos, in the presence of a base, for instance, Cs₂CO₃. The choice of ligand and base is crucial and often substrate-dependent. For instance, nickel-catalyzed Buchwald-Hartwig amination has been successfully applied to pyrimidin-2-yl tosylates, indicating that pyrimidine systems are amenable to such transformations researchgate.net. The electron-withdrawing nature of the trifluoromethyl group would likely enhance the reactivity of the C-I bond towards oxidative addition to the palladium center, a key step in the catalytic cycle.

Table 1: Postulated Buchwald-Hartwig Amination of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

| Amine | Catalyst System | Base | Solvent | Potential Product |

| Aniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 5-Phenylamino-4-(trifluoromethyl)pyrimidin-2-ol |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 5-(Morpholin-4-yl)-4-(trifluoromethyl)pyrimidin-2-ol |

| Benzylamine | Ni(dppp)Cl₂ | K₃PO₄ | DMF | 5-(Benzylamino)-4-(trifluoromethyl)pyrimidin-2-ol |

This table is illustrative and based on general principles of Buchwald-Hartwig amination on related heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Iodo Group

In SNAr reactions on pyrimidines, the reaction can proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway, especially for good leaving groups like iodide nih.gov. The reaction of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol with various nucleophiles such as alkoxides, thiolates, or amines under basic conditions could lead to the displacement of the iodo group. The rate and feasibility of these reactions would be highly dependent on the nucleophile's strength and the reaction conditions. For instance, studies on polyfluoroarenes, which are also highly electron-deficient, show that SNAr reactions proceed readily, with the position of substitution being influenced by the electronic effects of the substituents mdpi.com.

Reductive Dehalogenation Strategies

Reductive dehalogenation, specifically deiodination, of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol would yield 4-(trifluoromethyl)pyrimidin-2-ol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium (B1175870) formate) is a common method for the reduction of aryl halides.

Alternatively, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) could be employed. Enzymatic reductive deiodination has also been observed in biological systems, for example, in the metabolism of iodothyronines, suggesting the potential for biocatalytic approaches nih.gov.

Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange)

The carbon-iodine bond in 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol is susceptible to metal-halogen exchange, most commonly with organolithium reagents. This reaction involves the exchange of the iodine atom for a lithium atom, generating a highly reactive organolithium intermediate. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the iodo group an ideal substrate for this transformation wikipedia.org.

Typically, the reaction is carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent like tetrahydrofuran (B95107) (THF) harvard.eduresearchgate.net. The resulting 5-lithio-4-(trifluoromethyl)pyrimidin-2-ol is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 5-position. The presence of the hydroxyl group at the 2-position, which is acidic, would likely require protection or the use of excess organolithium reagent to deprotonate it before the halogen-metal exchange occurs.

Table 2: Potential Products from Lithium-Halogen Exchange and Subsequent Electrophilic Quench

| Electrophile | Reagent for Quench | Potential Product at C-5 |

| Carbon dioxide | Dry ice (CO₂) | 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |

| Aldehyde | Acetaldehyde (CH₃CHO) | 5-(1-Hydroxyethyl)-4-(trifluoromethyl)pyrimidin-2-ol |

| Alkyl halide | Methyl iodide (CH₃I) | 5-Methyl-4-(trifluoromethyl)pyrimidin-2-ol |

| Borate (B1201080) ester | Trimethyl borate (B(OMe)₃) | (2-Hydroxy-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid |

This table illustrates potential synthetic applications of the organolithium intermediate and is based on general reactivity patterns.

Reactivity at the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable due to the strength of the C-F bonds mdpi.com. However, under specific conditions, it can undergo transformations.

Transformations of the Trifluoromethyl Moieties

Transformations of the trifluoromethyl group on an aromatic ring are challenging but can be achieved. For instance, partial reduction to a difluoromethyl (CHF₂) or monofluoromethyl (CH₂F) group can be accomplished using specific reducing agents. Complete hydrolysis of the CF₃ group to a carboxylic acid (COOH) typically requires harsh conditions, such as treatment with strong acids or bases at elevated temperatures, which might not be compatible with the pyrimidine ring.

Recent advancements have shown that selective transformations of the C-F bond of trifluoromethyl groups are possible under milder conditions, often involving transition metal catalysis or photochemical methods researchgate.netnih.gov.

Selective Defluorination and Fluorine Exchange Reactions

Selective defluorination of a trifluoromethyl group to a difluoromethyl group is a synthetically valuable transformation as it can modulate the electronic and lipophilic properties of a molecule. Recent studies have demonstrated methods for the selective reduction of aromatic trifluoromethyl substituents to difluoromethyl groups. One such method involves a base-promoted elimination to form a difluoro-p-quinomethide which is then trapped by an intramolecular nucleophile. This strategy has been successfully applied to both benzenoid and heterocyclic substrates nih.govbris.ac.uk.

Photocatalysis using dihydroacridine derivatives has also emerged as a method for the reductive defluorination of trifluoromethyl groups under mild conditions nih.gov. Fluorine exchange reactions, where one or more fluorine atoms are replaced by another halogen, are also known but typically require specific reagents and conditions.

Reactivity at the Hydroxyl Group

The hydroxyl group at the C-2 position of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol is a key site for synthetic modification. Its reactivity is significantly influenced by prototropic tautomerism, which establishes an equilibrium between the hydroxyl (enol) form and the more stable oxo (keto) form.

O-Alkylation and O-Acylation Reactions

Alkylation of pyrimidin-2-ol systems can occur at either the exocyclic oxygen or the ring nitrogen atoms, leading to O-alkylation or N-alkylation products, respectively. The chemoselectivity of this reaction is a critical consideration in synthetic protocols. Studies on related 4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown that direct alkylation with simple alkyl halides often yields a mixture of N- and O-alkylated products. nih.govacs.org

However, highly selective O-alkylation can be achieved by using specific, more complex alkylating agents. For instance, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (B52724) (MeCN) leads exclusively to the O-alkylated products in high yields (70–98%). wikipedia.orgnih.gov This selectivity holds true regardless of the electronic nature of substituents on the pyrimidin-2(1H)-one ring, indicating a robust protocol for etherification. nih.govacs.org The use of an iodomethyl derivative as the alkylating agent was found to be slightly more efficient than the corresponding bromomethyl derivative. wikipedia.org

O-acylation, the introduction of an acyl group onto the oxygen atom, is another important transformation. While specific studies on the O-acylation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol are not prevalent, the principles of phenol (B47542) acylation can be applied. The reaction typically involves an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a catalyst. The competition between O-acylation and C-acylation (a Friedel-Crafts-type reaction) can be controlled by reaction conditions. For phenolic compounds, strong acids like trifluoromethanesulfonic acid (TfOH) can catalyze O-acylation when used in dilute solutions, whereas neat (concentrated) conditions tend to favor C-acylation or Fries rearrangement of the O-acylated product. mdpi.com

Esterification and Etherification Protocols

Etherification of 4-(trifluoromethyl)pyrimidin-2-ol derivatives has been successfully achieved through chemoselective O-alkylation as detailed above. A reliable protocol involves the use of specialized pyrimidine-based alkylating agents to form the corresponding ether linkage. nih.govnih.gov

The following table summarizes the results of a selective O-alkylation (etherification) protocol for various substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones using a heterocyclic alkylating agent, demonstrating the high efficiency and selectivity of the transformation. wikipedia.org

| Substituent on Pyrimidin-2-ol | Alkylating Agent | Solvent | Base | Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Phenyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | MeCN | K₂CO₃ | 30 min | 87 |

| 4-(4-Methylphenyl) | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | MeCN | K₂CO₃ | 30 min | 88 |

| 4-(4-Methoxyphenyl) | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | MeCN | K₂CO₃ | 30 min | 92 |

| 4-(4-Bromophenyl) | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | MeCN | K₂CO₃ | 30 min | 93 |

| 4-(4-Nitrophenyl) | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | MeCN | K₂CO₃ | 30 min | 98 |

| 6-Methyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | MeCN | K₂CO₃ | 30 min | 70 |

Esterification, to form a carboxylic ester from the hydroxyl group, would typically proceed via reaction with a carboxylic acid derivative. This can be achieved using standard methods such as reaction with an acyl chloride in the presence of a non-nucleophilic base or via acid-catalyzed esterification with a carboxylic acid, although the latter may be complicated by the acidic nature of the pyrimidinol itself.

Prototropic Tautomerism (Hydroxyl-Oxo) and its Influence on Reactivity

The 2-hydroxyl group of the pyrimidine ring exists in a tautomeric equilibrium with its corresponding pyrimidin-2(1H)-one (or oxo) form. For most hydroxypyrimidines, the oxo form is thermodynamically more stable than the aromatic hydroxyl (enol) form. researchgate.net This equilibrium is crucial as it dictates the nucleophilic character of the molecule.

The hydroxyl tautomer behaves as a phenol-like nucleophile, reacting on the oxygen atom. In contrast, the pyrimidin-2(1H)-one tautomer is an amide-like structure, and its reactivity is directed towards the ring nitrogen atom (N-alkylation or N-acylation). The predominance of the oxo tautomer explains why N-alkylation is often a competing or even major pathway under certain conditions. nih.govacs.org The presence of the strongly electron-withdrawing 4-(trifluoromethyl) and 5-iodo substituents is expected to further favor the less aromatic oxo tautomer by lowering the electron density of the pyrimidine ring. The choice of solvent and base can shift this equilibrium and thus influence the outcome of reactions like alkylation, allowing for selective synthesis of either O- or N-substituted products.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly amplified in 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol by the potent electron-withdrawing effects of the trifluoromethyl and iodo groups, rendering the ring generally unreactive towards electrophiles and activated towards nucleophiles.

Nucleophilic Attack on the Pyrimidine Ring System

The electron-poor nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The C-2, C-4, and C-6 positions are the most electron-deficient and are thus the primary sites for nucleophilic aromatic substitution (SₙAr). wikipedia.org In the subject molecule, the C-2 and C-4 positions are substituted with the hydroxyl and trifluoromethyl groups, respectively.

Nucleophilic attack could potentially occur at the C-6 position, leading to the displacement of a hydride ion (which is generally unfavorable and requires an oxidant) or in an addition-elimination sequence if a suitable leaving group were present. More commonly, nucleophilic substitution involves the displacement of a good leaving group, such as a halide. While the iodo group is at C-5, which is not the most activated position for SₙAr, displacement of halogens from the pyrimidine ring is a known process. For instance, photolysis of 5-iodopyrimidines in the presence of benzene (B151609) or other heteroarenes can lead to the formation of 5-arylpyrimidines, demonstrating a substitution reaction at the C-5 position under photochemical conditions. rsc.org Under thermal SₙAr conditions, displacement of a halide at the activated C-2, C-4, or C-6 positions is much more common. nih.gov Given the high activation of the ring towards nucleophiles, reactions with strong nucleophiles could potentially lead to ring-opening or other complex transformations. wur.nl

Directed C-H Functionalization at Peripheral Positions

The concept of directed C-H functionalization involves the use of a directing group to activate a specific C-H bond, typically in proximity, for reaction with a metal catalyst, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. In the context of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, the hydroxyl group at the C2 position could potentially act as an endogenous directing group.

However, the peripheral C-H bond available for such a transformation would be at the C6 position. The electronic environment of this position is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group at C4 and the nitrogen atom within the pyrimidine ring. These factors would likely render the C6-H bond acidic and potentially susceptible to deprotonation and subsequent metalation.

Hypothetical Reaction Scheme for Directed C-H Functionalization:

| Reactant | Catalyst/Reagent | Potential Product | Reaction Type |

| 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol | Palladium Catalyst, Ligand, Aryl Halide | 6-Aryl-5-iodo-4-(trifluoromethyl)pyrimidin-2-ol | Directed C-H Arylation |

| 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol | Rhodium Catalyst, Alkene | 6-Alkenyl-5-iodo-4-(trifluoromethyl)pyrimidin-2-ol | Directed C-H Alkenylation |

This table represents a hypothetical scenario based on known C-H activation methodologies and does not reflect experimentally verified results for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol.

Challenges in achieving selective C-H functionalization at the C6 position would include potential competition from other reactive sites on the molecule and the possibility of catalyst inhibition by the various functional groups present.

Chemoselectivity and Regioselectivity in Multi-site Functionalization

The structure of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol offers multiple reactive sites, making chemoselectivity and regioselectivity critical considerations in any synthetic transformation. The principal reactive centers include:

The C-I bond at the C5 position: This is a classic site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

The C-OH group at the C2 position: This hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a leaving group for nucleophilic substitution.

The C-H bond at the C6 position: As discussed, this site is a candidate for directed C-H functionalization.

The pyrimidine ring nitrogens: These can potentially be alkylated or participate in coordination with metal catalysts.

The selective functionalization of one site over the others would depend heavily on the choice of reagents, catalysts, and reaction conditions. For instance, a palladium catalyst with a specific ligand might favor oxidative addition into the C-I bond, while a strong base might promote deprotonation and reaction at the C-OH or C6-H positions.

Table of Potential Competing Reactions:

| Reaction Type | Target Site | Reagents/Conditions | Potential Outcome |

| Suzuki Coupling | C5-I | Pd catalyst, boronic acid, base | Selective C-C bond formation at C5 |

| O-Alkylation | C2-OH | Base, alkyl halide | Selective ether formation at C2 |

| Directed C-H Arylation | C6-H | Pd catalyst, directing group assistance, aryl halide | Selective C-C bond formation at C6 |

This table illustrates the potential for competitive reactions on the 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol scaffold. The actual outcomes would require experimental validation.

In the absence of direct research on 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, any discussion on its reactivity in the context of directed C-H functionalization and multi-site functionalization remains speculative. Further experimental studies are necessary to elucidate the precise chemical behavior of this molecule and to develop synthetic protocols that can selectively target its various reactive positions.

Mechanistic Investigations of Reactions Involving 5 Iodo 4 Trifluoromethyl Pyrimidin 2 Ol

Kinetic Studies of Key Transformations

No kinetic data on reactions involving 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol were found in the available literature.

Elucidation of Reaction Intermediates and Transition States

There is no published research that elucidates the reaction intermediates or transition states for reactions involving this specific compound.

Spectroscopic Analysis for Mechanistic Insights (focus on reaction intermediates)

No spectroscopic analyses aimed at identifying or characterizing reaction intermediates of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol have been reported.

Isotopic Labeling Studies to Probe Reaction Pathways

No studies utilizing isotopic labeling to investigate the reaction pathways of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol were identified.

Computational Mechanistic Elucidation of Catalytic Cycles and Elementary Steps

There is no available computational research detailing the catalytic cycles or elementary steps of reactions with 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol.

Computational and Theoretical Studies of 5 Iodo 4 Trifluoromethyl Pyrimidin 2 Ol and Its Reactivity

Electronic Structure Analysis of the Pyrimidine (B1678525) Core and Substituents

The electronic structure is fundamental to understanding the reactivity and properties of a molecule. For 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, the electron-withdrawing nature of the trifluoromethyl and iodo substituents, combined with the aromatic pyrimidine ring and the tautomeric hydroxyl/oxo group, creates a complex electronic environment.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. A computational study would calculate the energies and visualize the spatial distribution of these orbitals.

HOMO: For a molecule like 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, the HOMO is expected to be located primarily on the pyrimidine ring and the oxygen and iodine atoms, which possess lone pairs of electrons. The energy of the HOMO is related to the molecule's ability to act as an electron donor.

LUMO: The LUMO is likely to be distributed over the pyrimidine ring, with significant contributions from the electron-deficient carbon atoms and the trifluoromethyl group. The energy of the LUMO indicates the molecule's ability to act as an electron acceptor.

The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

| Orbital | Predicted Location of High Electron Density | Role in Reactivity |

| HOMO | Pyrimidine ring, Oxygen, Iodine | Nucleophilic/Electron-donating sites |

| LUMO | Pyrimidine ring, Trifluoromethyl group | Electrophilic/Electron-accepting sites |

The distribution of electron density within the molecule dictates its electrostatic potential, which in turn governs intermolecular interactions and the sites of electrophilic or nucleophilic attack. Quantum chemical calculations would reveal the partial charges on each atom.

Negative Potential: Regions of negative electrostatic potential are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl/oxo group, indicating their nucleophilic character.

Positive Potential: Regions of positive potential would likely be found on the hydrogen atom of the hydroxyl group and the carbon atom of the trifluoromethyl group, highlighting their electrophilic character. The iodine atom can exhibit dual character, capable of acting as a halogen bond donor (a region of positive potential, the σ-hole) and having regions of negative potential.

Conformational Analysis and Tautomeric Preferences

The structure of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol is not rigid. While the pyrimidine ring is planar, the orientation of the hydroxyl group and potential tautomeric forms need to be considered.

The compound can exist in at least two tautomeric forms: the -ol form (5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol) and the -one form (5-Iodo-4-(trifluoromethyl)pyrimidin-2(1H)-one). Computational methods would be used to calculate the relative energies of these tautomers to determine the most stable form under different conditions (e.g., in the gas phase or in various solvents). The energy difference between tautomers is critical for understanding its chemical behavior.

Reaction Pathway Prediction and Energetics using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways. For 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, several reactions could be investigated:

Nucleophilic Aromatic Substitution: The iodine atom could be displaced by a nucleophile. Calculations would determine the activation energy for this process.

Electrophilic Attack: The sites most susceptible to attack by an electrophile would be identified from the electrostatic potential map, and the energetics of such reactions could be modeled.

Reactions at the Hydroxyl/Oxo Group: The reactivity of this group, such as deprotonation or alkylation, would be explored.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a given reaction can be constructed, providing insights into reaction feasibility and kinetics.

Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its outcome. Computational models can simulate the effect of a solvent using either implicit or explicit solvation models. For a polar molecule like 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering reaction rates and even reaction pathways compared to the gas phase or nonpolar solvents. The relative stability of tautomers can also be significantly influenced by the solvent.

In Silico Design of Novel Reactivity Modes

Based on a thorough computational understanding of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, new modes of reactivity could be designed in silico. For instance, by computationally screening a range of reactants, novel reaction partners or catalysts could be identified. The substituents on the pyrimidine ring could also be modified computationally to tune the electronic properties and reactivity of the core structure for specific applications in areas like medicinal chemistry or materials science.

Advanced Derivatization Strategies and Analogue Synthesis

Synthesis of Libraries of Pyrimidine (B1678525) Derivatives from 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

The structure of 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol is particularly amenable to the generation of diverse chemical libraries, a cornerstone of modern drug discovery. The presence of the highly reactive iodine atom at the C5 position allows for a variety of cross-coupling reactions, which are instrumental in creating large sets of analogues with diverse substitutions.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl and heteroaryl halides. mdpi.comnih.gov The iodine substituent of 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol can readily participate in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.govresearchgate.net These reactions enable the introduction of a wide range of chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, at the C5 position.

For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a variety of aryl and heteroaryl boronic acids or esters. This would generate a library of 5-aryl/heteroaryl-4-(trifluoromethyl)pyrimidin-2-ol derivatives. The general reaction scheme is depicted below:

Scheme 1: General Suzuki-Miyaura coupling reaction on 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol.

Similarly, Sonogashira coupling with a diverse set of terminal alkynes would yield a library of 5-alkynyl-4-(trifluoromethyl)pyrimidin-2-ol analogues. The Buchwald-Hartwig amination would allow for the introduction of a wide range of primary and secondary amines, leading to a library of 5-amino-4-(trifluoromethyl)pyrimidin-2-ol derivatives.

The pyrimidin-2-ol moiety itself offers another point of diversification. It exists in tautomeric equilibrium with its corresponding pyrimidin-2(1H)-one form. The hydroxyl group can be alkylated or acylated to introduce further diversity. Moreover, the N1 and N3 positions of the pyrimidine ring can also be functionalized, although this may require specific reaction conditions to achieve regioselectivity.

The combination of these derivatization strategies at the C5, O2, N1, and N3 positions allows for the creation of a vast and structurally diverse library of compounds from the single starting material, 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol. Such libraries are invaluable for screening for biological activity against a multitude of therapeutic targets. acs.org

Incorporation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol into Complex Molecular Architectures

The strategic functionalization of 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol not only allows for the synthesis of small molecule libraries but also enables its incorporation as a key building block into more complex molecular architectures. The pyrimidine core is a common feature in many biologically active natural products and synthetic drugs. gsconlinepress.comnih.gov

The cross-coupling reactions mentioned previously can be utilized to append the 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol moiety to larger molecular scaffolds. For example, a complex natural product or a drug molecule containing a boronic acid or a terminal alkyne could be coupled to the pyrimidine ring. This strategy is often employed in the late-stage functionalization of complex molecules to fine-tune their biological properties.

Furthermore, the pyrimidin-2-ol can be converted to a more reactive leaving group, such as a triflate or a chloride, at the C2 position. This would allow for a second site of cross-coupling or nucleophilic substitution, enabling the pyrimidine ring to be linked to two different molecular fragments. This "linker" capability is particularly useful in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs), where two different molecular recognition elements are joined together.

The trifluoromethyl group also plays a crucial role in the incorporation of this building block into larger molecules. The high electronegativity and lipophilicity of the CF3 group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity. researchgate.net

Stereoselective Synthesis of Chiral Analogues via Functionalization

The introduction of chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. While 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol itself is achiral, it can be derivatized to generate chiral analogues through stereoselective reactions.

One approach is to introduce a chiral substituent via one of the functionalization methods described above. For example, a Buchwald-Hartwig amination with a chiral amine would result in a chiral product. Similarly, coupling with a chiral boronic acid or a chiral alkyne would also introduce a stereocenter.

A more sophisticated approach involves the stereoselective functionalization of the pyrimidine ring itself or a substituent attached to it. For instance, if a side chain introduced at the C5 position contains a prochiral center, a subsequent stereoselective reaction, such as an asymmetric hydrogenation or oxidation, could be employed to create a chiral center with high enantiomeric excess.

Furthermore, the pyrimidine ring can act as a directing group in stereoselective reactions on adjacent functionalities. The nitrogen atoms in the ring can coordinate to a metal catalyst, positioning it to favor the formation of one stereoisomer over another. While specific examples for 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol are not documented, the principles of stereoselective synthesis on heterocyclic systems are well-established. acs.orgacs.org

Polymerization and Materials Science Applications

The derivatization of 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol can also lead to the synthesis of novel monomers for polymerization and applications in materials science. The introduction of a polymerizable group, such as a vinyl, acrylate, or styrenyl moiety, via a cross-coupling reaction at the C5 position would transform the molecule into a functional monomer.

The resulting monomer could then be subjected to various polymerization techniques, such as free-radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), or ring-opening metathesis polymerization (ROMP), to produce polymers with the 4-(trifluoromethyl)pyrimidin-2-ol moiety as a repeating unit. nih.gov

The properties of these polymers would be influenced by the unique characteristics of the pyrimidine ring and the trifluoromethyl group. The pyrimidine core can participate in hydrogen bonding and π-π stacking interactions, which could lead to materials with interesting self-assembly properties. The trifluoromethyl group would impart hydrophobicity and thermal stability to the polymer.

Potential applications for such polymers could include specialty coatings, functional membranes, or as scaffolds for the immobilization of catalysts or biological molecules. The ability to further functionalize the pyrimidin-2-ol group within the polymer would also allow for the tuning of the material's properties post-polymerization. While the polymerization of pyrimidine-containing monomers is known, the specific application of 5-iodo-4-(trifluoromethyl)pyrimidin-2-ol in this context remains an area for future exploration. acs.orgnih.gov

Applications of 5 Iodo 4 Trifluoromethyl Pyrimidin 2 Ol in Organic Synthesis

As a Versatile Building Block for Heterocyclic Scaffolds

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The reactivity of the iodo and hydroxyl/oxo functionalities allows for sequential or one-pot reactions to construct bicyclic and polycyclic frameworks, which are prevalent in medicinal chemistry and materials science. For instance, the pyrimidine (B1678525) ring can be annulated with other heterocyclic rings such as thiazoles, pyrazoles, or pyridines.

The synthesis of thiazolo[4,5-d]pyrimidines, which are known to exhibit potential anticancer activities, often involves the construction of the pyrimidine ring onto a pre-existing thiazole. nih.govmdpi.com In a similar vein, 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol could be utilized in reactions where the pyrimidine core is further elaborated. For example, the hydroxyl group could be converted to a better leaving group or an amino group, which can then participate in intramolecular cyclization reactions with a suitably functionalized substituent introduced at the 5-position via the iodo group.

The general reactivity of iodo-substituted pyrimidines in palladium-catalyzed cross-coupling reactions makes them ideal partners for constructing complex heterocyclic scaffolds. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a wide variety of substituents at the 5-position, which can then be used to build additional rings.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | (Hetero)arylboronic acids/esters | 5-(Hetero)aryl-4-(trifluoromethyl)pyrimidin-2-ol |

| Sonogashira | Terminal alkynes | 5-Alkynyl-4-(trifluoromethyl)pyrimidin-2-ol |

Precursor for Carbon-Rich Materials and Frameworks (if applicable)

While direct evidence for the application of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol as a precursor for carbon-rich materials is not extensively documented, its potential in this area can be inferred from its structural features. The presence of an iodo group allows for its use in Sonogashira cross-coupling reactions with di- or poly-alkynes. nih.govrsc.orgwikipedia.orgresearchgate.net This methodology is a powerful tool for the construction of conjugated systems, which are the fundamental components of many carbon-rich materials, including conjugated polymers and metal-organic frameworks (MOFs).

The resulting 5-alkynyl-4-(trifluoromethyl)pyrimidin-2-ol derivatives could be subjected to polymerization conditions to yield pyrimidine-containing conjugated polymers. The incorporation of the electron-deficient trifluoromethylpyrimidine unit into a polymer backbone can significantly influence its electronic and photophysical properties, making such materials potentially useful in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the bifunctional nature of this pyrimidine derivative could be exploited in the synthesis of porous organic frameworks (POFs) or covalent organic frameworks (COFs). The iodo and hydroxyl groups could be used as reactive sites for forming extended, porous networks.

Utilization in Cascade and Multicomponent Reactions

The strategic placement of reactive sites in 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol makes it an attractive substrate for cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the construction of complex molecules in a single synthetic operation, thereby reducing waste and improving atom economy.

A potential cascade reaction could involve an initial palladium-catalyzed cross-coupling at the 5-position, followed by an intramolecular cyclization involving the hydroxyl group at the 2-position. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could lead to a subsequent cyclization to form a fused heterocyclic system.

Development of Novel Reagents and Catalysts (if applicable as a ligand or co-catalyst)

The nitrogen atoms within the pyrimidine ring of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol possess lone pairs of electrons that could potentially coordinate to metal centers. This suggests that derivatives of this compound could be explored as ligands in coordination chemistry and catalysis. For instance, after modification of the iodo and hydroxyl groups, the resulting molecule could act as a bidentate or tridentate ligand.

The synthesis of pyrimidine-based ligands for catalysis is an active area of research. wikipedia.org The electronic properties of such ligands can be fine-tuned by the substituents on the pyrimidine ring. The strongly electron-withdrawing trifluoromethyl group in 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol would significantly influence the electron density on the pyrimidine ring and, consequently, the coordination properties of any derived ligand. This could lead to the development of catalysts with novel reactivity and selectivity.

Strategic Intermediate in Target-Oriented Synthesis of Complex Molecules

The functional group handles present in 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol make it a valuable intermediate in the total synthesis of complex, biologically active molecules. The iodo group serves as a versatile anchor for introducing a variety of carbon and heteroatom substituents through well-established cross-coupling methodologies. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comfrontiersin.orgnih.gov

In a synthetic strategy, the iodine atom can be replaced with an aryl, heteroaryl, alkyl, or alkynyl group via Suzuki, Stille, Sonogashira, or Negishi coupling reactions. nih.govresearchgate.netnih.govrsc.orgresearchgate.net The hydroxyl group can be alkylated, arylated, or converted into other functionalities. This allows for a modular and convergent approach to the synthesis of complex target molecules.

For example, in the synthesis of a kinase inhibitor, the pyrimidine core could serve as a central scaffold, with the trifluoromethyl group occupying a key binding pocket. The iodo group would allow for the late-stage introduction of various substituents to explore the structure-activity relationship (SAR) of the target compound. The ability to perform these modifications chemoselectively is a significant advantage in the efficient synthesis of compound libraries for drug discovery.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol |

| Thiazolo[4,5-d]pyrimidines |

| 5-(Hetero)aryl-4-(trifluoromethyl)pyrimidin-2-ol |

| 5-Alkynyl-4-(trifluoromethyl)pyrimidin-2-ol |

Future Directions and Emerging Research Avenues for 5 Iodo 4 Trifluoromethyl Pyrimidin 2 Ol

Exploration of Unprecedented Reactivity Modes

The presence of a C-I bond on the pyrimidine (B1678525) ring is a key handle for a plethora of chemical transformations. Future research will likely focus on moving beyond standard cross-coupling reactions to explore more novel and unprecedented reactivity modes. This could involve leveraging the unique electronic properties conferred by the adjacent trifluoromethyl group and the pyrimidinol tautomerism.

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Activation and Annulation Reactions: Investigating the potential of the iodine atom to direct C-H activation at adjacent or remote positions on a coupling partner, leading to the construction of complex fused heterocyclic systems.

Radical-Mediated Transformations: Exploring the generation of pyrimidinyl radicals from the C-I bond via photoredox catalysis or other radical initiation methods. These reactive intermediates could participate in novel addition and cyclization reactions.

Iodonium Salt Chemistry: Conversion of the iodo group to a hypervalent iodine species, such as a diaryliodonium salt, would open up avenues for its use as a pyrimidinyl transfer agent in reactions with a wide range of nucleophiles.

Table 1: Proposed Exploration of Novel Reactivity

| Reactivity Mode | Proposed Reaction Type | Potential Outcome |

| C-H Activation | Palladium-catalyzed intramolecular C-H arylation | Rapid assembly of novel tricyclic pyrimidine derivatives |

| Radical Cyclization | Photoredox-catalyzed radical addition to alkenes | Access to complex spirocyclic and fused pyrimidine scaffolds |

| Hypervalent Iodine | Synthesis of pyrimidinyl(aryl)iodonium salts | Development of new pyrimidinylating agents for late-stage functionalization |

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis are poised to revolutionize the exploration of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol chemistry. These technologies can enable safer handling of reactive intermediates, rapid optimization of reaction conditions, and the automated synthesis of compound libraries for screening purposes.

Future integration could involve:

Continuous Flow Synthesis: Developing robust flow protocols for the synthesis and functionalization of the title compound. This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Automated Library Synthesis: Utilizing robotic platforms to perform a wide array of coupling and functionalization reactions in parallel, thereby accelerating the discovery of new derivatives with desired properties.

In-line Reaction Monitoring: Integrating analytical techniques such as HPLC and NMR spectroscopy directly into the flow stream to allow for real-time optimization and control of reactions.

Development of Photo- and Electro-Chemical Transformations

Photochemistry and electrochemistry offer alternative and often more sustainable methods for chemical bond formation compared to traditional thermal methods. The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring makes it an interesting substrate for these techniques.

Promising research directions include:

Photoredox Catalysis: Utilizing visible light and a suitable photocatalyst to generate reactive intermediates from 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol for cross-coupling and other transformations under mild conditions.

Electrosynthesis: Employing electrochemical methods for both the synthesis of the parent compound and its subsequent functionalization. This could involve anodic oxidation or cathodic reduction to trigger unique reactivity.

Photo-cycloadditions: Investigating the potential of the pyrimidine core to participate in photochemical cycloaddition reactions with alkenes or other unsaturated partners.

Sustainable and Biocatalytic Approaches for Synthesis and Functionalization

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable and biocatalytic methods for the synthesis and modification of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol.

Future research in this area could focus on:

Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. The use of earth-abundant metal catalysts or even metal-free catalytic systems will also be a key focus.

Enzymatic Transformations: Exploring the use of enzymes, such as halogenases or reductases, to either synthesize the target molecule or to perform selective functionalization reactions. This could offer unparalleled levels of chemo-, regio-, and stereoselectivity.

Chemoenzymatic Synthesis: Combining the advantages of traditional chemical synthesis with the selectivity of biocatalysis to develop efficient and sustainable multi-step synthetic sequences.

Table 2: Potential Biocatalytic Applications

| Enzyme Class | Proposed Transformation | Potential Advantage |

| Halogenase | Regioselective iodination of a pyrimidine precursor | Improved atom economy and reduced waste |

| Reductase | Asymmetric reduction of a prochiral derivative | Access to enantiomerically pure compounds |

| Transaminase | Introduction of an amino group at a specific position | Mild reaction conditions and high selectivity |

Design of Next-Generation Synthetic Methodologies

Building upon the foundations of the aforementioned research avenues, the ultimate goal is to design next-generation synthetic methodologies that are not only novel but also more efficient, selective, and sustainable. The unique electronic and steric properties of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol make it an ideal platform for showcasing the power of these new methods.

This will involve:

Late-Stage Functionalization: Developing methods that allow for the introduction of the iodo- and trifluoromethyl-pyrimidinol moiety into complex molecules at a late stage of the synthesis. This is of particular importance in medicinal chemistry for the rapid generation of analogues.

Multi-Component Reactions: Designing one-pot, multi-component reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials, with the title compound as a key building block.

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of chiral derivatives of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, which could be crucial for their application as chiral ligands or in biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.